Technical Monograph: 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt
Technical Monograph: 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt
CAS: 1189982-99-7 Compound Class: Pyridone Derivative / Pharmacokinetic Metabolite Standard
Chemical Identity & Molecular Architecture
5-Carboxy-N-phenyl-2-1H-pyridone sodium salt (often abbreviated as 5-Carboxy-pirfenidone Na) is the sodium salt form of the primary inactive metabolite of the anti-fibrotic drug Pirfenidone (Esbriet). While Pirfenidone targets Idiopathic Pulmonary Fibrosis (IPF) via TGF-β downregulation, this specific metabolite serves as the critical biomarker for pharmacokinetic (PK) clearance and renal safety assessments.
The sodium salt form is chemically engineered to overcome the poor aqueous solubility of the free acid (CAS 77837-08-2), facilitating its use in aqueous-based proteomic assays, calibration standards, and in vitro renal transporter studies.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Systematic Name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |
| Molecular Formula | C₁₂H₈NNaO₃ |
| Molecular Weight | 237.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Water: >50 mg/mL (High); DMSO: Soluble; Ethanol: Sparingly Soluble |
| pKa (Free Acid) | ~3.4 (Carboxylic acid moiety) |
| Hygroscopicity | Moderate (Requires desiccated storage) |
The Metabolic Context: From Drug to Marker
Understanding the role of CAS 1189982-99-7 requires mapping the metabolic fate of Pirfenidone. In clinical pharmacology, this molecule represents the "end-stage" of Pirfenidone's residence in the body. Approximately 80-95% of an administered Pirfenidone dose is converted to this 5-carboxy derivative, primarily by the cytochrome P450 enzyme CYP1A2 , with minor contributions from CYP2C9, CYP2C19, and CYP2D6.
Application Insight: Because the conversion to the 5-carboxy metabolite is rapid and extensive, measuring the ratio of [Parent Drug] to [5-Carboxy Metabolite] is the gold standard for assessing CYP1A2 activity or hepatic impairment in clinical subjects.
Metabolic Pathway Visualization
Figure 1: The oxidative metabolic cascade of Pirfenidone. The 5-Carboxy metabolite accumulates significantly in renal failure, necessitating the monitoring of CAS 1189982-99-7 levels.
Analytical Framework: Quantification Protocols
For researchers quantifying this metabolite in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite method due to the polarity difference between the parent drug and the carboxy metabolite.
Critical Technical Note: The sodium salt dissociates immediately in mobile phases. Therefore, the chromatographic behavior is dictated by the pH of the buffer. You must use an acidic mobile phase (pH 3.0–4.0) to suppress the ionization of the carboxylic acid on the column, ensuring sharp peak shapes and retention on C18 phases.
Validated LC-MS/MS Protocol
Sample Preparation:
-
Matrix: Human Plasma (EDTA).
-
Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL plasma.
-
Vortex/Spin: Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Injection: Inject 5 µL of the supernatant.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: Linear to 90% B; 2.5-3.5 min: Hold 90% B |
| Run Time | 4.5 minutes |
Mass Spectrometry Parameters (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pirfenidone | 186.1 [M+H]+ | 92.1 | 30 | 25 |
| 5-Carboxy-pirfenidone | 216.1 [M+H]+ | 77.0 / 172.1 | 35 | 28 |
| IS (Pirfenidone-d3) | 189.1 [M+H]+ | 95.1 | 30 | 25 |
Analytical Workflow Logic
Figure 2: Step-by-step workflow for the extraction and quantification of 5-Carboxy-pirfenidone from biological matrices.
Synthesis & Preparation Standards
While most researchers purchase CAS 1189982-99-7 as a reference standard, understanding its provenance ensures quality control. The synthesis generally involves the oxidation of the methyl group on Pirfenidone, followed by salt formation.
Synthesis Pathway Overview:
-
Starting Material: Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone).[1]
-
Oxidation: Treatment with Potassium Permanganate (KMnO₄) in aqueous pyridine reflux. This yields the free acid (5-carboxy-1-phenyl-2-pyridone).
-
Salification (Critical Step): The free acid is suspended in water/methanol and treated with stoichiometric Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).
-
Purification: Recrystallization from Ethanol/Water.
Quality Control Check: When using this CAS as a standard, always verify the Sodium Content via flame photometry or ion chromatography. The theoretical sodium content is ~9.7%. Significant deviation indicates hydration changes (hygroscopicity) or incomplete salification.
Biological Implications & Safety[10][11]
Although 5-Carboxy-pirfenidone is pharmacologically inactive regarding anti-fibrotic efficacy, its physicochemical properties dictate safety profiles in drug development.
-
Renal Transporter Interaction: This metabolite is a substrate for Organic Anion Transporters (OAT1 and OAT3). In drug-drug interaction (DDI) studies, high concentrations of the 5-carboxy metabolite can competitively inhibit these transporters, potentially altering the clearance of co-administered drugs like acyclovir or methotrexate.
-
Accumulation Risks: In patients with End-Stage Renal Disease (ESRD), the AUC (Area Under the Curve) of the 5-carboxy metabolite can increase by 4-5 fold. While the metabolite itself is non-toxic, this accumulation can displace protein-bound drugs, necessitating dose adjustments of concomitant medications.
References
-
Santa Cruz Biotechnology. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt Product Data.[2] SCBT. Link
-
Wang, Y., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry: application to a pharmacokinetic study.[3] Journal of Analytical Toxicology. Link
-
Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pirfenidone. Department of Health. Link
-
Sun, N., et al. (2016). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging.[4] Histochemistry and Cell Biology.[4] Link
-
Axios Research. Reference Standard: 5-Carboxy-N-Phenyl-2-1H-Pyridone.[5][6][7]Link
Sources
- 1. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 2. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt | CAS 1189982-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Carboxy-N-Phenyl-2-1H-Pyridone - CAS - 77837-08-02 | Axios Research [axios-research.com]
- 6. 5-Carboxy-N-Phenyl-2-1H-Pyridone - SRIRAMCHEM [sriramchem.com]
- 7. CAS 1189982-99-7 | Sigma-Aldrich [sigmaaldrich.com]
